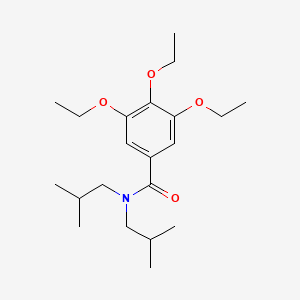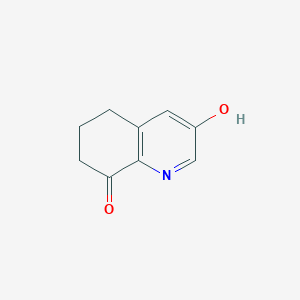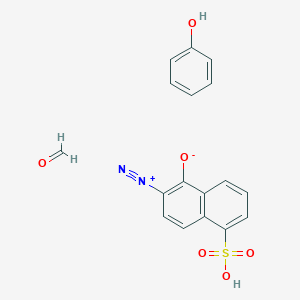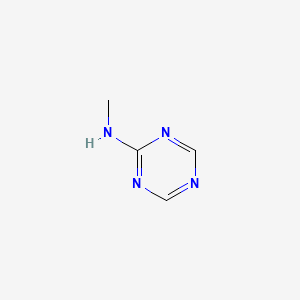
(+-)-17-Phenethylmorphinan hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-17-Phenethylmorphinan hydrobromide is a chemical compound belonging to the morphinan class. It is a derivative of morphine and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenethyl group attached to the morphinan structure, which influences its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-17-Phenethylmorphinan hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the synthesis of the morphinan core structure through a series of chemical reactions, including cyclization and reduction processes.
Introduction of the Phenethyl Group: The phenethyl group is introduced to the morphinan core via a substitution reaction, often using phenethyl bromide as the reagent.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base of the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of (±)-17-Phenethylmorphinan hydrobromide follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-17-Phenethylmorphinan hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The phenethyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenethyl derivatives.
Applications De Recherche Scientifique
(±)-17-Phenethylmorphinan hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various morphinan derivatives.
Biology: Studied for its interactions with biological receptors and its potential as a pharmacological agent.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new chemical entities and pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of (±)-17-Phenethylmorphinan hydrobromide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the modulation of pain signals and the release of neurotransmitters. This interaction results in analgesic effects and potential therapeutic benefits in pain management.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure but lacking the phenethyl group.
Codeine: Another opioid analgesic with a similar structure but different functional groups.
Dextromethorphan: A morphinan derivative used as a cough suppressant.
Uniqueness
(±)-17-Phenethylmorphinan hydrobromide is unique due to the presence of the phenethyl group, which enhances its binding affinity to opioid receptors and potentially increases its analgesic potency compared to other morphinan derivatives.
Propriétés
Numéro CAS |
63868-42-8 |
|---|---|
Formule moléculaire |
C24H30BrNO |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C24H29NO.BrH/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18;/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2;1H/t21-,23+,24+;/m0./s1 |
Clé InChI |
VKBPZWOOYLNYSW-YGICXTQQSA-N |
SMILES isomérique |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
SMILES canonique |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


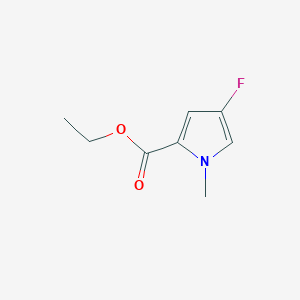
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
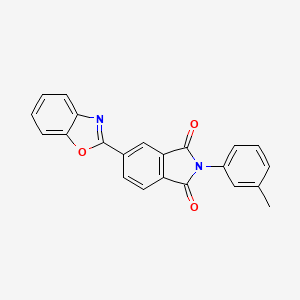

![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
